Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride
Description
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-8-ylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c9-6-7-2-1-4-11-5-3-10-8(7)11;;/h1-5H,6,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQJWBMMEQQYSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes radical reactions facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These methods allow for the efficient construction of imidazo[1,2-a]pyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Typically involves the use of reducing agents such as sodium borohydride.
Substitution: Commonly occurs at the nitrogen or carbon atoms within the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Metal-free oxidants or transition metal catalysts.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
Biological Activities and Therapeutic Applications
The applications of imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride can be categorized based on its biological activities:
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have shown promising results against various pathogens. For instance:
- Antibacterial : Compounds have demonstrated effectiveness against resistant strains of bacteria.
- Antifungal : Certain derivatives exhibit activity against fungal infections.
Antiviral Properties
Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit viral replication and may serve as potential antiviral agents against diseases such as HIV and influenza .
Anti-inflammatory Effects
Studies have revealed that these compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases .
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives are being explored for their anticancer properties. They have shown the ability to induce apoptosis in cancer cells and inhibit tumor growth in various models. Notably, some compounds have been evaluated for their efficacy against specific cancer types, including breast and prostate cancer .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of imidazo[1,2-a]pyridine derivatives. Recent studies have focused on modifying different substituents on the core structure to enhance potency and selectivity:
- Various substitutions at the 6-position of the imidazopyridine ring have been linked to increased biological activity.
- Computational docking studies have aided in predicting interactions with biological targets, facilitating the design of more effective compounds .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Anti-mycobacterial Evaluation
A study evaluated the anti-mycobacterial activity of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis. Results indicated significant inhibition of bacterial growth, suggesting potential use in treating tuberculosis .
Exploration of Antiparasitic Properties
Research focused on the antiparasitic effects of certain derivatives showed promising results against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis. These findings underscore the compound's potential as an alternative treatment for neglected tropical diseases .
Neuropharmacological Applications
Some derivatives have been investigated for their neuropharmacological effects, including anxiolytic and anticonvulsant activities. For instance, compounds were tested in animal models to assess their ability to reduce seizure frequency and intensity, indicating promise in treating epilepsy .
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride involves its interaction with specific molecular targets. For instance, in the context of tuberculosis treatment, it may inhibit key enzymes or pathways essential for the survival and replication of Mycobacterium tuberculosis . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine analogues: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Imidazo[1,2-a]pyrazine derivatives: These compounds have a similar fused bicyclic structure and are also explored for their therapeutic potential.
Uniqueness
Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Biological Activity
Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, detailing its mechanisms of action, biochemical properties, and therapeutic potential.
Overview of Imidazo[1,2-a]pyridine Compounds
Imidazo[1,2-a]pyridine derivatives are recognized for their varied pharmacological effects, including antimicrobial , anticancer , anti-inflammatory , and antituberculosis activities. The structural characteristics of these compounds contribute to their ability to interact with various biological targets, making them valuable in drug design and development.
Target Interactions
This compound operates through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways. For instance, it targets the QcrB enzyme in Mycobacterium tuberculosis, which is essential for bacterial respiration .
- Cell Signaling Modulation : It influences cell signaling pathways that regulate gene expression and cellular metabolism .
Biochemical Pathways
The interaction of this compound with biomolecules can lead to significant alterations in cellular functions. Its ability to modulate enzyme activity is crucial for its therapeutic effects .
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit potent activity against various pathogens:
- Tuberculosis : Compounds in this class have shown minimum inhibitory concentrations (MICs) as low as 0.03 µM against M. tuberculosis strains .
- Antibacterial Properties : The compound's structure allows it to act against both gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics .
Anticancer Properties
This compound has demonstrated submicromolar inhibitory activity against various tumor cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation through specific molecular interactions .
Other Pharmacological Effects
The compound also exhibits a range of other biological activities:
- Anti-inflammatory : It has potential applications in treating inflammatory diseases due to its ability to modulate inflammatory pathways .
- Anticonvulsant and Analgesic : Research has indicated its efficacy in reducing seizure activity and pain perception .
Structure-Activity Relationship (SAR)
Understanding the SAR of imidazo[1,2-a]pyridine derivatives is crucial for optimizing their biological activity. Modifications at various positions on the pyridine ring can significantly affect potency and selectivity against specific targets. For instance:
| Compound | Modification | Biological Activity |
|---|---|---|
| 1 | 3-substituted | Antiulcer |
| 2 | Phenyl side chain | Cholinesterase inhibition |
| 3 | Unsubstituted ring | Anticancer |
Anti-Tuberculosis Activity
A study conducted on a series of imidazo[1,2-a]pyridine compounds revealed that certain derivatives effectively inhibited M. tuberculosis. The study utilized high-throughput screening methods to identify lead compounds with promising MIC values .
Anticancer Activity Evaluation
In another investigation, imidazo[1,2-a]pyridine derivatives were tested against various cancer cell lines. Results indicated that these compounds could induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .
Q & A
Q. What are the established synthetic routes for Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride, and how do reaction conditions influence yield?
Answer: The compound is typically synthesized via multi-step protocols. A common approach involves condensation of 2-aminonicotinic acid derivatives with α-haloketones or aldehydes, followed by amination and salt formation. For example, ethanol-mediated reactions with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent and DIPEA (Diisopropylethylamine) as a base yield carboxamide derivatives with 93–97% efficiency under mild conditions . Key factors affecting yield include solvent polarity (e.g., ethanol vs. DMF), temperature control (room temperature vs. reflux), and stoichiometric ratios of reactants.
Q. What analytical techniques are recommended for characterizing Imidazo[1,2-a]pyridin-8-ylmethanamine derivatives?
Answer: Standard characterization includes:
- FT-IR : To confirm functional groups (e.g., NH stretching at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹).
- NMR (¹H/¹³C) : For structural elucidation, such as aromatic proton signals (δ 7.0–9.0 ppm) and methylene groups in the dihydrochloride salt (δ 3.5–4.5 ppm) .
- Mass Spectrometry (ESI-MS) : To verify molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : Optional for absolute configuration determination in crystalline derivatives .
Q. What safety protocols are critical when handling this compound?
Answer: Refer to hazard codes:
- P231 : Handle under inert gas (e.g., nitrogen) to prevent moisture absorption.
- P301+P310 : Immediate medical attention required if ingested (H300: fatal toxicity).
- H400 : Avoid environmental release due to extreme aquatic toxicity .
Use PPE (gloves, goggles, fume hood) and store in airtight containers at –20°C.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) optimize the synthesis or bioactivity of Imidazo[1,2-a]pyridin-8-ylmethanamine derivatives?
Answer: Density Functional Theory (DFT) predicts electronic properties and reactivity:
- Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization.
- Simulate reaction pathways (e.g., cyclization barriers) to optimize solvent and catalyst selection .
- Dock derivatives into target protein structures (e.g., PDE3 for cardiotonic activity) to prioritize synthesis .
Q. How do structural modifications (e.g., substituent position) affect bioactivity in antimicrobial or anticancer studies?
Answer:
- Chalcone Conjugates : Adding electron-withdrawing groups (e.g., –NO₂) at the 3-position enhances antikinetoplastid activity (IC₅₀ < 1 μM) by disrupting membrane integrity .
- Quinazoline Hybrids : 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives show EGFR kinase inhibition (IC₅₀ = 0.8 nM) via π-π stacking and hydrogen bonding .
- Dihydrochloride Salt Formation : Improves solubility and bioavailability compared to free bases .
Q. How can discrepancies in reported bioactivity data be resolved?
Answer:
Q. What methodologies validate the environmental impact of synthesis byproducts?
Answer:
- LC-MS/MS : Quantify trace residues in wastewater.
- Ecotoxicology Assays : Test on Daphnia magna (LC₅₀ < 1 ppm per H400 classification) .
- Green Chemistry Metrics : Calculate E-factor (waste/product ratio) and atom economy for solvent/catalyst selection .
Methodological Frameworks
Q. How to design a study linking Imidazo[1,2-a]pyridin-8-ylmethanamine derivatives to a theoretical model (e.g., enzyme inhibition)?
Answer:
- Guiding Principle : Align with the quadripolar model (theoretical, epistemological, morphological, technical poles) .
- Theoretical : Use molecular docking (AutoDock Vina) to hypothesize binding modes.
- Technical : Validate via SPR (Surface Plasmon Resonance) for binding kinetics .
- Epistemological : Compare results to existing PDE3 inhibitors (e.g., Olprinone Hydrochloride) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
